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molecular formula C10H11I B2393110 5-Iodo-1,2,3,4-tetrahydronaphthalene CAS No. 56804-95-6

5-Iodo-1,2,3,4-tetrahydronaphthalene

Cat. No. B2393110
M. Wt: 258.102
InChI Key: FBCNACVFOFCZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840980

Procedure details

132.2 g (1.00 mol) of tetralin was dissolved in 600 ml of 80% acetic acid, and 101.5 g (0.40 mol) of iodine, 45.5 g (0.20 mol) of periodic acid dihydrate and 15 ml of concentrated sulfuric acid were added thereto. The mixture was heated to 70° C. with stirring. The mixture was further stirred for 3 hours at the same temperature whereupon disappearance of tetralin was confirmed to terminate the reaction. The reaction mixture was added to 1000 ml of water, and the separated oily substance was extracted with 1000 ml of toluene. The toluene layer was washed with water and concentrated and then subjected to distillation under reduced pressure (bp: 120° C./3 mmHg) to obtain 215.3 g of the main fraction (yield: 83.4%). This product was a mixture of 5-iodotetralin and 6-iodotetralin in a blend ratio of 1:2.
Quantity
132.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step Two
Quantity
45.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Yield
83.4%

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)CCC1.II.O.O.I(O)(=O)(=O)=O.S(=O)(=O)(O)O.[I:25][C:26]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:27]=1[CH2:28][CH2:29][CH2:30][CH2:31]2.IC1C=C2C(=CC=1)CCCC2>C(O)(=O)C.O>[I:25][CH:26]1[C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:33][CH2:34][CH2:35]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
132.2 g
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
101.5 g
Type
reactant
Smiles
II
Name
Quantity
45.5 g
Type
reactant
Smiles
O.O.I(=O)(=O)(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2CCCCC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2CCCCC2=CC1
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the separated oily substance was extracted with 1000 ml of toluene
WASH
Type
WASH
Details
The toluene layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure (bp: 120° C./3 mmHg)
CUSTOM
Type
CUSTOM
Details
to obtain 215.3 g of the main fraction (yield: 83.4%)

Outcomes

Product
Name
Type
Smiles
IC1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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